

BNC210's potential for treating social anxiety disorder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **WYC-210**
Cat. No.: **B2628699**

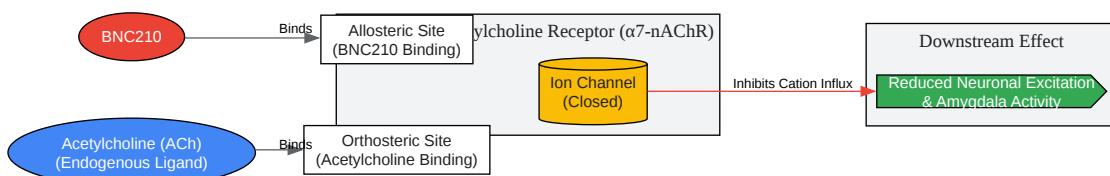
[Get Quote](#)

BNC210 for Social Anxiety Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of BNC210, an investigational novel anxiolytic, focusing on its potential for the acute treatment of Social Anxiety Disorder (SAD).

Executive Summary


BNC210 is a first-in-class, non-sedating anxiolytic compound currently under late-stage clinical development for the acute treatment of Social Anxiety Disorder. It acts as a negative allosteric modulator (NAM) of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR), a novel target for anxiolysis.^{[1][2][3]} Unlike benzodiazepines, BNC210 has shown a favorable safety and tolerability profile in clinical trials, with no evidence of sedation, cognitive impairment, or addiction potential.^{[4][5]} Its rapid absorption as a new solid-dose tablet formulation makes it a promising candidate for on-demand use in anxiety-provoking social situations.

Mechanism of Action

BNC210 exerts its anxiolytic effects through negative allosteric modulation of the $\alpha 7$ -nAChR. This receptor, a ligand-gated ion channel highly permeable to calcium, is implicated in fear-related behaviors and is densely expressed in anxiety-related brain regions like the amygdala.

- Allosteric Modulation: BNC210 binds to a site on the $\alpha 7$ -nAChR distinct from the acetylcholine (orthosteric) binding site.
- Inhibition of Cation Flow: This binding modulates the receptor's conformation, reducing the flow of cations (like Ca^{2+} and Na^+) through the channel even when acetylcholine is bound.
- No Competitive Binding: Its inhibitory effects are not influenced by the concentration of acetylcholine, and it does not displace the competitive antagonist alpha-bungarotoxin, confirming its allosteric mechanism.

This modulation is believed to normalize hyperactivity in neural circuits, such as the amygdala-anterior cingulate cortex network, which is often elevated in anxiety disorders.

[Click to download full resolution via product page](#)

BNC210 Negative Allosteric Modulation of the $\alpha 7$ -nAChR.

Pharmacodynamics & Preclinical Data

In vitro and in vivo preclinical studies have established the anxiolytic profile of BNC210.

In Vitro Pharmacology

In studies using human cell lines stably transfected with $\alpha 7$ -nAChRs, BNC210 was shown to inhibit receptor currents induced by various agonists.

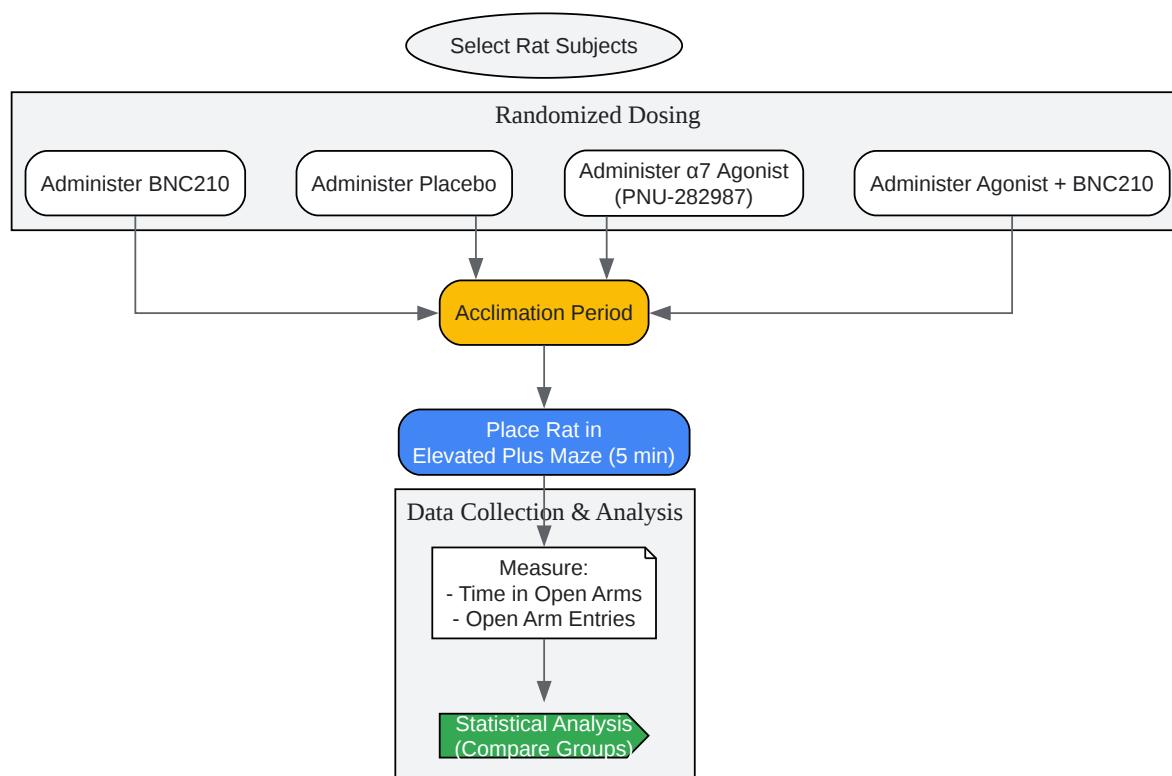
Table 1: In Vitro Activity of BNC210

Parameter	Value	Description	Source
	IC ₅₀ 1.2 - 3.0 μ M Concentration for 50% inhibition of human $\alpha 7$ -nAChR currents.		

Preclinical Animal Models

BNC210 has demonstrated efficacy comparable to benzodiazepines in multiple rodent models of anxiety but without the associated side effects like sedation, motor impairment, or memory deficits.

Table 2: Key Preclinical Findings


Animal Model	Effect of BNC210	Comparison	Source
Rat Elevated Plus Maze	Anxiolytic effect observed.	Reversed the anxiogenic effect of the $\alpha 7$ agonist PNU-282987.	
Mouse Light-Dark Box	Outperformed placebo in demonstrating anxiolytic activity.	-	

| CCK-4 Induced Panic Model (Rats) | Reversed anxiety-like behaviors produced by CCK-4 peptides. | - | |

Preclinical Experimental Protocol: Rat Elevated Plus Maze (EPM)

The EPM is a standard behavioral test for assessing anxiety in rodents.

- Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
- Subjects: Male rats are typically used.
- Procedure:
 - Animals are pre-treated with BNC210, a vehicle (placebo), or a comparator drug (e.g., Diazepam).
 - To test the specific mechanism, some animals may be co-administered an α 7-nAChR agonist (like PNU-282987) to induce anxiety.
 - Each rat is placed in the center of the maze, facing an open arm.
 - The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
- Primary Measures:
 - Time spent in the open arms.
 - Number of entries into the open arms.
- Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect. BNC210's ability to reverse the anxiogenic effects of an α 7 agonist provides strong evidence for its target engagement.

[Click to download full resolution via product page](#)

Workflow for a Preclinical Elevated Plus Maze Experiment.

Clinical Development for Social Anxiety Disorder

BNC210 has undergone extensive clinical evaluation, including a pivotal Phase 2 study (PREVAIL) and an ongoing Phase 3 trial (AFFIRM-1), specifically for the acute treatment of SAD.

Pharmacokinetics and Formulation

Early clinical trials used a liquid suspension formulation which had slow and variable absorption. A new solid dose tablet formulation was developed with significantly improved bioavailability, reaching maximum plasma concentrations in approximately one hour, making it suitable for acute, on-demand use.

Table 3: Pharmacokinetic & Safety Profile of BNC210

Parameter	Finding	Source
Bioavailability (Oral)	69.4% (liquid suspension)	
T _{max} (Tablet)	~1 hour	
Half-life (t _{1/2})	~6.2 hours	
Plasma Protein Binding	70-88% (low)	
Key Safety Findings	Non-sedating, no impairment of psychomotor, attention, or memory functions.	

| Common Adverse Events | Mild side effects such as headache reported in a small number of participants. ||

Phase 2 PREVAIL Study (NCT05193409)

The PREVAIL study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy of BNC210 in reducing anxiety during a public speaking challenge in patients with SAD.

4.2.1 Experimental Protocol: PREVAIL Study Design

- Participant Selection: Adult participants (n=151) diagnosed with SAD.
- Randomization: Participants were randomized into three parallel arms:
 - BNC210 (225 mg)
 - BNC210 (675 mg)
 - Placebo
- Procedure:
 - A single dose of the assigned intervention was administered.
 - Approximately 1 hour post-dose, participants entered a simulated public speaking challenge.
 - The challenge consisted of a 2-minute anticipation phase followed by a 5-minute performance phase (giving a speech in front of an audience).
- Primary Endpoint: The primary outcome was the change from baseline in the Subjective Units of Distress Scale (SUDS) during the 5-minute performance phase. SUDS is a self-reported 0-100 scale, with higher scores indicating greater distress.
- Secondary Endpoints: Included SUDS during the anticipation phase and the State-Trait Anxiety Inventory (STAI-State).

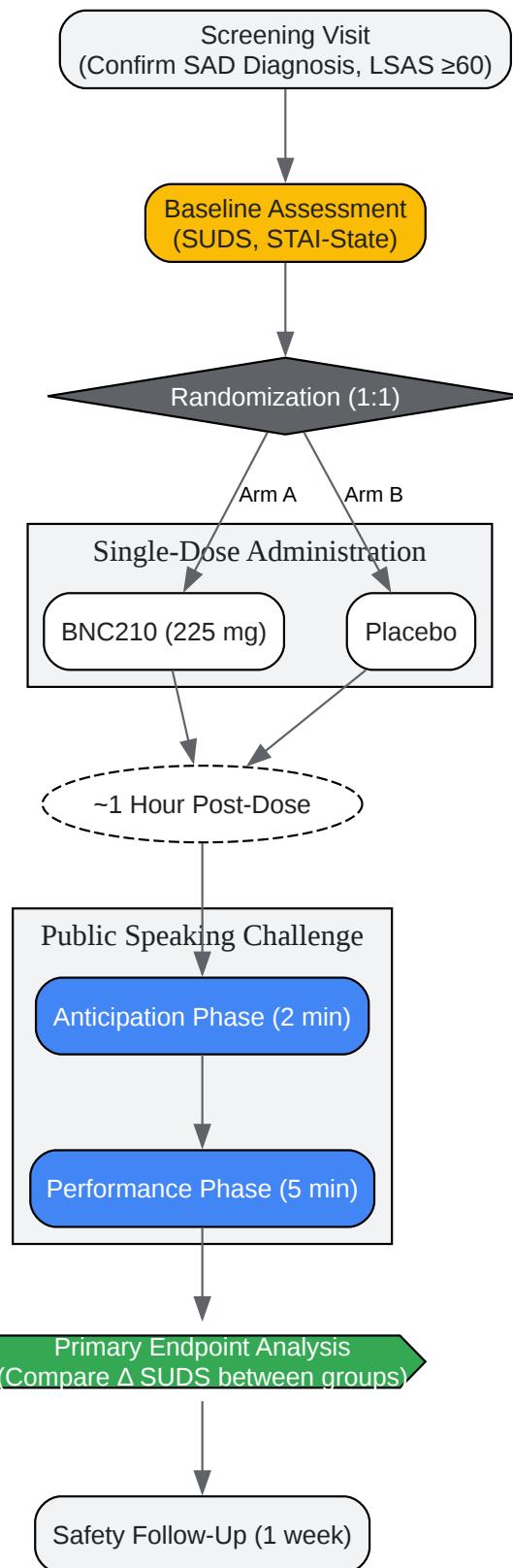
4.2.2 PREVAIL Study Results

While the study did not meet its primary endpoint with statistical significance in the initial analysis, it showed a consistent trend toward improvement across endpoints for the BNC210-treated groups compared to placebo. A post-hoc analysis of the combined BNC210 doses across both anticipation and performance phases revealed a nominally statistically significant reduction in SUDS scores.

Table 4: PREVAIL Study Efficacy Results

Endpoint	Result (vs. Placebo)	Significance	Source
Primary: Δ SUDS (Performance Phase)	-6.6 (225 mg); -4.8 (675 mg)	Not statistically significant.	
Post-Hoc: Δ SUDS (Combined Doses & Phases)	Statistically significant reduction.	p = 0.044 (nominal)	

| Effect Size (Post-Hoc) | 0.36 | - |


The favorable safety profile was reaffirmed, and the 225 mg dose was selected for further development in Phase 3.

Phase 3 AFFIRM-1 Study

Based on the PREVAIL results and discussions with the FDA, Bionomics initiated the Phase 3 AFFIRM-1 trial.

4.3.1 Experimental Protocol: AFFIRM-1 Study Design

- Participant Selection: Approximately 330 adult patients with SAD and a Liebowitz Social Anxiety Scale (LSAS) score of ≥ 60 .
- Randomization: 1:1 randomization to two parallel arms:
 - BNC210 (225 mg)
 - Placebo
- Procedure: The protocol mirrors the PREVAIL study, with a single dose administered ~ 1 hour before a public speaking challenge.
- Primary Endpoint: Comparison of BNC210 to placebo on the SUDS score during the public speaking task.

[Click to download full resolution via product page](#)

Generalized Workflow for BNC210 Acute SAD Clinical Trials.

Conclusion and Future Directions

BNC210 represents a promising advancement in the treatment of Social Anxiety Disorder. Its novel mechanism of action, targeting the $\alpha 7$ -nAChR, offers a potential alternative to existing therapies, which are often limited by side effects like sedation or delayed onset of action. The clinical data to date, particularly from the PREVAIL study, suggest a favorable safety profile and a consistent, though modest, anxiolytic signal. The ongoing Phase 3 AFFIRM-1 trial is a critical next step to definitively establish its efficacy as an acute, as-needed treatment for individuals facing anxiety-provoking social situations. Successful outcomes from this trial could pave the way for a new, non-sedating therapeutic option for the millions suffering from SAD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bionomics expands study of BNC210 to include social anxiety disorder - Biotech [biotechdispatch.com.au]
- 2. neurofit.com [neurofit.com]
- 3. Bionomics reports topline results in PREVAIL study of BNC210 - Biotech [biotechdispatch.com.au]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [BNC210's potential for treating social anxiety disorder]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2628699#bnc210-s-potential-for-treating-social-anxiety-disorder>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com